An In-depth Technical Guide to Methyl 5-fluoro-6-methoxynicotinate
An In-depth Technical Guide to Methyl 5-fluoro-6-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-fluoro-6-methoxynicotinate, bearing the CAS number 953780-40-0 , is a halogenated and methoxy-substituted pyridine derivative that has garnered interest within the fields of medicinal chemistry and drug discovery.[1] Its unique electronic properties, conferred by the strategic placement of a fluorine atom and a methoxy group on the nicotinic acid scaffold, position it as a valuable building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of Methyl 5-fluoro-6-methoxynicotinate, including its chemical and physical properties, a plausible synthetic approach based on established organic chemistry principles, its potential applications in drug development, and a discussion of its structure-activity relationship in the context of analogous compounds.
Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals. The strategic incorporation of fluorine atoms into these scaffolds has become a cornerstone of modern drug design. The high electronegativity and relatively small size of fluorine can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications often translate into improved pharmacokinetic profiles and enhanced therapeutic efficacy.
Methyl 5-fluoro-6-methoxynicotinate (Figure 1) is a prime example of a fluorinated pyridine building block. The presence of the electron-withdrawing fluorine atom at the 5-position and the electron-donating methoxy group at the 6-position creates a unique electronic environment within the pyridine ring, influencing its reactivity and potential interactions with biological macromolecules.
Figure 1. Chemical Structure of Methyl 5-fluoro-6-methoxynicotinate.
Physicochemical and Spectroscopic Profile
While comprehensive experimental data for Methyl 5-fluoro-6-methoxynicotinate is not extensively reported in publicly available literature, its key properties can be summarized as follows.[2]
| Property | Value | Source |
| CAS Number | 953780-40-0 | [1] |
| Molecular Formula | C₈H₈FNO₃ | [1] |
| Molecular Weight | 185.15 g/mol | [1] |
| IUPAC Name | methyl 5-fluoro-6-methoxypyridine-3-carboxylate | Inferred |
| Physical State | Not available | [2] |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Solubility | Not available | [2] |
Spectroscopic Data Interpretation (Predicted)
Based on the structure, the following spectroscopic characteristics can be anticipated:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methoxy group protons, and the methyl ester protons. The coupling patterns of the aromatic protons will be influenced by the fluorine atom.
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¹³C NMR: The carbon NMR spectrum will display eight unique carbon signals corresponding to the molecular formula. The carbon atom attached to the fluorine will exhibit a characteristic large coupling constant (¹J C-F).
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IR Spectroscopy: The infrared spectrum would likely show characteristic absorption bands for the C=O stretch of the ester group (around 1720-1740 cm⁻¹), C-O stretches for the ester and methoxy groups, and C-F and C-N stretching vibrations.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 185.15.
Synthesis and Reaction Chemistry
Proposed Synthetic Pathway
A logical retrosynthetic analysis suggests that the target molecule could be synthesized from a suitably substituted pyridine precursor. One possible forward synthesis is outlined below. This proposed pathway is illustrative and would require experimental optimization.
Figure 2. A generalized synthetic workflow for Methyl 5-fluoro-6-methoxynicotinate.
Key Experimental Protocol: Esterification of a Nicotinic Acid Derivative (A General Procedure)
This protocol describes a general method for the esterification of a carboxylic acid, which would be the final step in the synthesis of Methyl 5-fluoro-6-methoxynicotinate from its corresponding carboxylic acid.
Materials:
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5-fluoro-6-methoxynicotinic acid
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Methanol (anhydrous)
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Sulfuric acid (concentrated) or Thionyl chloride
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Sodium bicarbonate (saturated aqueous solution)
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Anhydrous sodium sulfate
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Organic solvent for extraction (e.g., ethyl acetate)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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Separatory funnel
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-fluoro-6-methoxynicotinic acid in an excess of anhydrous methanol.
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring. Alternatively, for a more reactive approach, the carboxylic acid can be converted to the acid chloride using thionyl chloride before the addition of methanol.
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Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
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Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.
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Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude Methyl 5-fluoro-6-methoxynicotinate by a suitable method, such as column chromatography or recrystallization, to yield the pure product.
Applications in Drug Discovery and Medicinal Chemistry
Methyl 5-fluoro-6-methoxynicotinate is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the fluoro and methoxy groups can be leveraged to fine-tune the biological activity of a lead compound.
Scaffold for Bioactive Molecules
The nicotinic acid core is a well-established pharmacophore. By using Methyl 5-fluoro-6-methoxynicotinate as a starting material, medicinal chemists can introduce this fluorinated and methoxylated scaffold into a variety of molecular architectures. The ester functional group provides a convenient handle for further chemical modifications, such as amidation to form nicotinamides or reduction to the corresponding alcohol.
Potential Therapeutic Areas
While specific biological activities of Methyl 5-fluoro-6-methoxynicotinate itself are not widely reported, related fluorinated pyridine and quinoline derivatives have shown promise in several therapeutic areas, including:
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Antimicrobial Agents: The quinoline core, which is structurally related to pyridine, is a key component of many fluoroquinolone antibiotics.
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Anticancer Agents: Certain quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3]
The unique substitution pattern of Methyl 5-fluoro-6-methoxynicotinate makes it an intriguing candidate for the development of novel compounds in these and other therapeutic fields.
Structure-Activity Relationship (SAR) Insights
The biological activity of a molecule is intimately linked to its three-dimensional structure and electronic properties. For Methyl 5-fluoro-6-methoxynicotinate, the following structural features are of particular importance in a drug design context:
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Fluorine at the 5-position: The electronegative fluorine atom can influence the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds. It can also block a potential site of metabolism, thereby increasing the compound's in vivo half-life.
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Methoxy Group at the 6-position: The electron-donating methoxy group can modulate the electronic character of the pyridine ring and may participate in hydrogen bonding with a biological target.
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Methyl Ester at the 3-position: This group can act as a hydrogen bond acceptor and can be readily modified to explore different interactions with a target binding site.
By systematically modifying these positions, researchers can explore the structure-activity relationship and optimize the biological activity of lead compounds derived from this scaffold.
Conclusion
Methyl 5-fluoro-6-methoxynicotinate is a strategically important building block for medicinal chemistry and drug discovery. Its fluorinated and methoxylated nicotinic acid core offers a unique combination of electronic and steric properties that can be exploited to design novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its known properties, a plausible synthetic strategy, and its potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences. Further investigation into the synthesis and biological evaluation of derivatives of Methyl 5-fluoro-6-methoxynicotinate is warranted to fully explore its therapeutic potential.
References
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eChemHub. FINE CHEMICALS Solutions. [Link]
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PubChem. CID 149416743. [Link]
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PubChem. Ethyl 5-fluoro-6-methoxynicotinate. [Link]
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PubChem. Methyl 5-bromo-6-chloronicotinate. [Link]
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PubChem. Methyl 6-chloro-5-nitronicotinate. [Link]
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ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. [Link]
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CNKI. Synthesis of 3-Methoxy-5-chloro-2,6-dinitropyridine. [Link]
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PubChem. Methyl 5-bromo-6-fluoropicolinate. [Link]
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PubChem. Ethyl 5-fluoro-6-methylquinoline-3-carboxylate. [Link]
